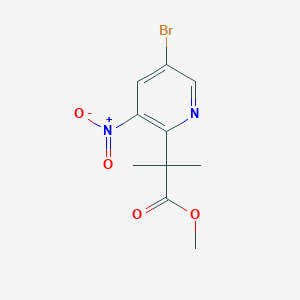
Methyl 2-(5-bromo-3-nitropyridin-2-yl)-2-methylpropanoate
Cat. No. B8496431
Key on ui cas rn:
1259512-10-1
M. Wt: 303.11 g/mol
InChI Key: VORCNLGADLUVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08765940B2
Procedure details


Prepared according to procedure J using methyl 2-(5-bromo-3-nitropyridin-2-yl)-2-methylpropanoate (0.780 g, 2.57 mmol), acetic acid (14.73 mL, 257 mmol) and iron powder (0.719 g, 12.87 mmol) and heating at 100° C. for 2 h. After purification 6-bromo-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one was obtained as a white solid.
Quantity
0.78 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([N+:15]([O-])=O)[C:5]([C:8]([CH3:14])([CH3:13])[C:9](OC)=[O:10])=[N:6][CH:7]=1.C(O)(=O)C>[Fe]>[Br:1][C:2]1[CH:3]=[C:4]2[NH:15][C:9](=[O:10])[C:8]([CH3:14])([CH3:13])[C:5]2=[N:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.78 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C(=NC1)C(C(=O)OC)(C)C)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
14.73 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0.719 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After purification 6-bromo-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained as a white solid
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC=1C=C2C(=NC1)C(C(N2)=O)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
